(4-Methylphenyl)(4-{4-nitro-3-[(4-phenylbutan-2-yl)amino]phenyl}piperazin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Methylphenyl)(4-{4-nitro-3-[(4-phenylbutan-2-yl)amino]phenyl}piperazin-1-yl)methanone is a complex organic compound with a unique structure that includes a piperazine ring, nitro group, and various aromatic substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methylphenyl)(4-{4-nitro-3-[(4-phenylbutan-2-yl)amino]phenyl}piperazin-1-yl)methanone typically involves multiple steps, including the formation of the piperazine ring and subsequent functionalization with the nitro and phenyl groups. Common synthetic routes may include:
Formation of the Piperazine Ring: This can be achieved through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Functionalization: The piperazine ring can be further functionalized by introducing the nitro group through nitration reactions and the phenyl groups through Friedel-Crafts alkylation or acylation reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(4-Methylphenyl)(4-{4-nitro-3-[(4-phenylbutan-2-yl)amino]phenyl}piperazin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.
Reduction: The nitro group can be reduced to an amine using reagents like tin(II) chloride in hydrochloric acid.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Reduction: Tin(II) chloride in hydrochloric acid.
Major Products
Reduction of Nitro Group: Formation of the corresponding amine.
Substitution Reactions: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
(4-Methylphenyl)(4-{4-nitro-3-[(4-phenylbutan-2-yl)amino]phenyl}piperazin-1-yl)methanone has several applications in scientific research:
Medicinal Chemistry: It can be used as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological disorders.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of (4-Methylphenyl)(4-{4-nitro-3-[(4-phenylbutan-2-yl)amino]phenyl}piperazin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group and aromatic rings may play a crucial role in binding to these targets, leading to modulation of their activity. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substituents.
Steviol Glycoside: Compounds responsible for the sweet taste of Stevia leaves.
Ringer’s Lactate Solution: A mixture of sodium chloride, sodium lactate, potassium chloride, and calcium chloride in water.
Uniqueness
(4-Methylphenyl)(4-{4-nitro-3-[(4-phenylbutan-2-yl)amino]phenyl}piperazin-1-yl)methanone is unique due to its complex structure, which includes multiple functional groups and aromatic rings
Properties
IUPAC Name |
(4-methylphenyl)-[4-[4-nitro-3-(4-phenylbutan-2-ylamino)phenyl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32N4O3/c1-21-8-12-24(13-9-21)28(33)31-18-16-30(17-19-31)25-14-15-27(32(34)35)26(20-25)29-22(2)10-11-23-6-4-3-5-7-23/h3-9,12-15,20,22,29H,10-11,16-19H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JANVPIHSYYWVDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC(=C(C=C3)[N+](=O)[O-])NC(C)CCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.